molecular formula C10H11FO2 B1265496 4-(4-Fluorophenyl)butanoic acid CAS No. 589-06-0

4-(4-Fluorophenyl)butanoic acid

Cat. No. B1265496
CAS RN: 589-06-0
M. Wt: 182.19 g/mol
InChI Key: XVQYBBYOYJXQBF-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)butanoic acid is a compound of interest in pharmaceutical and chemical research. It is known for its role as an intermediate in pharmaceutical manufacturing and has been the subject of various studies focusing on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

4-(4-Fluorophenyl)butanoic acid is typically prepared through a Friedel-Crafts reaction. Fan (1990) discussed the removal of an undesired isomer of 4,4-bis(4-fluorophenyl) butanoic acid, an important pharmaceutical intermediate, by sulfonation, indicating the complexities involved in its synthesis (Fan, 1990).

Molecular Structure Analysis

Ye et al. (2007) conducted a study using density functional theory and ab initio Hartree-Fock to investigate the vibrational spectra of a related compound, providing insights into the molecular structure of such compounds (Ye et al., 2007).

Chemical Reactions and Properties

Gray et al. (1989) synthesized a series of fluoro-substituted analogs, including compounds related to 4-(4-Fluorophenyl)butanoic acid, exploring the relationship between molecular structure and chemical properties (Gray et al., 1989).

Physical Properties Analysis

Das et al. (2003) synthesized a related compound, amino-3-fluorophenyl boronic acid, and analyzed its physical properties, including its crystal structure, which can offer insights into the physical characteristics of 4-(4-Fluorophenyl)butanoic acid (Das et al., 2003).

Chemical Properties Analysis

Kula et al. (2013) discussed the synthesis and properties of fluoro-substituted analogues, providing insight into the chemical properties of 4-(4-Fluorophenyl)butanoic acid and its analogs (Kula et al., 2013).

Scientific Research Applications

Pharmaceutical Intermediate Synthesis

4,4-Bis(4-fluorophenyl) butanoic acid, a derivative of 4-(4-Fluorophenyl)butanoic acid, is an important pharmaceutical intermediate. It is generally prepared by the Friedel-Crafts reaction of 4-(4-fluorophenyl) butyrolactone with fluorobenzene. The reaction conditions significantly affect the product ratio, and sulfonation can be applied to remove undesired isomers, enhancing the synthesis process (Fan, 1990).

Synthesis of LY518674

A green chemistry approach has been developed for synthesizing 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of LY518674. This involves an organic solvent-free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid, using aqueous HBr without phase transfer catalysis. Direct crystallization from the reaction mixture allows for efficient production (Delhaye et al., 2006).

Nanofluidic Device Applications

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid demonstrates potential in the optical gating of nanofluidic devices based on synthetic ion channels. This involves decorating the inner surface of channels with photolabile hydrophobic molecules, which can be removed by irradiation to generate hydrophilic groups. This has applications in UV-light-triggered permselective transport of ionic species through channels, and could be used in controlled release, sensing, and information processing (Ali et al., 2012).

Oxidation Studies

Studies have been conducted on the oxidation of 4-oxo-4-phenyl butanoic acid by various agents, providing insight into kinetic and thermodynamic aspects. Such research contributes to a deeper understanding of chemical reactions involving 4-oxo-4-phenyl butanoic acid and its derivatives, which can have implications in various chemical synthesis processes (Yogananth & Mansoor, 2015).

Synthesis of TRPV1 Channel Modulators

4-(Thiophen-2-yl)butanoic acid has been identified as a cyclic substitute in the synthesis of new modulators for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel. This includes the development and pharmacological characterization of compounds that can activate TRPV1 channels, with potential applications in understanding and modulating this receptor for various therapeutic purposes (Aiello et al., 2016).

Material Synthesis

Synthesis of materials such as polymers and oligomers incorporating 4-fluorophenyl butadiene units, which can be cleaved to yield oligomers with 4-fluorophenyl ketone end groups, demonstrates the versatility of 4-(4-Fluorophenyl)butanoic acid in material science. Such materials have potential applications in various industrial processes (Dix et al., 1993).

Safety And Hazards

The safety information for 4-(4-Fluorophenyl)butanoic acid includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305+P351+P338 .

Future Directions

The future directions for 4-(4-Fluorophenyl)butanoic acid are not specified in the search results .

properties

IUPAC Name

4-(4-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11FO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQYBBYOYJXQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50207628
Record name 4-(p-Fluorophenyl)butyric acid
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Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)butanoic acid

CAS RN

589-06-0
Record name 4-(4-Fluorophenyl)butanoic acid
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Record name 4-(p-Fluorophenyl)butyric acid
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Record name 4-(p-Fluorophenyl)butyric acid
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Record name 4-(p-fluorophenyl)butyric acid
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Record name 4-(4-Fluorophenyl)butyric Acid
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Synthesis routes and methods I

Procedure details

A mixture of 3-(4-fluorobenzoyl)propanoic acid (42.3 g, 0.22 mol) and 10% Palladium on carbon (3 g) in acetic acid (250 mL) was hydrogenated at 50 psi and 25° C. for 6 h. The mixture was filtered and concentrated in vacuo. The residue was distilled at 0.02 mm Hg and the product crystallized to give 4-(4-fluorophenyl)butyric acid as a white solid (97%). m.p., 44°-46.2° C. (lit. J. Am. Chem. Soc. 89, 386, 1967; m.p., 45.5°-46.5° C.).
Quantity
42.3 g
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reactant
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3 g
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catalyst
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250 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

0.076 mol of the compound obtained in Step C is introduced in a 500 ml round-bottomed flask, and then 250 ml of water and 0.152 mol of NaOH are added. The reaction mixture is stirred for 12 hours at ambient temperature. The reaction mixture is then acidified with 3M HCl and is extracted twice with ethyl ether. The organic phase is dried over MgSO4 and evaporated under reduced pressure to obtain the title product in the form of a white solid.
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0.076 mol
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0.152 mol
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250 mL
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Synthesis routes and methods IV

Procedure details

At 0° C., chlorotrimethylsilane (10.6 ml, 84.1 mmol) was added dropwise to a solution of 4-(4-fluorophenyl)-4-oxobutanoic acid (15.0 g, 76.5 mmol) and triethylamine (11.7 ml, 84.1 mmol) in THF (200 ml). The reaction mixture was stirred for 20 min at 0° C. The solid was filtered off. The solvent was removed from the solution. The residue was dissolved in DCM (200 ml). Triethylsilane (40 ml, 252 mmol) was added. An 1 N solution of titan(IV) chloride in DCM (229 ml, 229 mmol) was added dropwise while cooling with a water bath. The reaction mixture was stirred for 16 hours at room temperature. It was given onto ice water (300 ml). The phases were separated. The aqueous phase was extracted with DCM (100 ml). The combined organic phases were extracted with a saturated aqueous solution of sodium hydrogen carbonate (3×150 ml). The sodium hydrogen carbonate phases were combined and acidified with 1 N hydrochloric acid to pH 2. They were extracted with ethyl acetate (5×150 ml). The combined ethyl acetate layers were dried. The solvent was removed in vacuo to give 7.4 g of crude 4-(4-fluorophenyl)butyric acid, which was used in the next step without further purification.
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10.6 mL
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15 g
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11.7 mL
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200 mL
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
CR Ganellin, F Leurquin, A Piripitsi… - … der Pharmazie: An …, 1998 - Wiley Online Library
Histamine has been converted into a non‐imidazole H 3 ‐receptor histamine antagonist by addition of a 4‐phenylbutyl group at the N α ‐position followed by removal of the imidazole …
Number of citations: 144 onlinelibrary.wiley.com
A Karmakar, RY Nimje, A Silamkoti… - … Process Research & …, 2021 - ACS Publications
A practical and scalable route to (3aR, 9bR)-8-fluoro-7-(perfluoropropan-2-yl)-9b-(phenylsulfonyl)-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole 10, an advanced intermediate en route to …
Number of citations: 7 pubs.acs.org
H Jeon, S Sarak, SH Lee, HS Bea, M Patil… - Biotechnology and …, 2018 - Springer
Optically pure amines, β-amino acids and γ-amino acids are the valuable precursors to produce biologically active compounds. The ω-TAs are the class of enzymes which are widely …
Number of citations: 3 link.springer.com
S Tang, C Sun, X He, W Gan, L Wang, D Qiao… - European Journal of …, 2023 - Elsevier
In non-small cell lung cancer (NSCLC) treatment, aberrant expression of c-mesenchymal-epithelial transition factor (c-Met) has been identified as a driving factor in epidermal growth …
Number of citations: 0 www.sciencedirect.com
S Chacko, R Ramapanicker - European Journal of Organic …, 2012 - Wiley Online Library
γ‐Oxo α‐amino acids and γ‐aryl α‐amino acids are compounds with very interesting biological properties and are active components of many drug molecules. Oxo amino acids are also …
X Ji, C Xia, J Wang, M Su, L Zhang, T Dong, Z Li… - European Journal of …, 2014 - Elsevier
Based on the previous work in our group and the principle of computer-aided drug design, a series of novel β-amino pyrrole-2-carbonitrile derivatives was designed and synthesized. …
Number of citations: 23 www.sciencedirect.com
AB Vaidya, JM Morrisey, Z Zhang, S Das… - Nature …, 2014 - nature.com
The quest for new antimalarial drugs, especially those with novel modes of action, is essential in the face of emerging drug-resistant parasites. Here we describe a new chemical class …
Number of citations: 142 www.nature.com
JY Choi, CM Calvet, SS Gunatilleke… - Journal of medicinal …, 2013 - ACS Publications
A new series of 4-aminopyridyl-based lead inhibitors targeting Trypanosoma cruzi CYP51 (TcCYP51) has been developed using structure-based drug design as well as structure–…
Number of citations: 62 pubs.acs.org
M Phathutshedzo - wiredspace.wits.ac.za
There is an increasing demand for enzymes that can transform synthetic compounds with high regio-, chemo-, and enantioselectivity. Single enantiomer compounds are in high demand …
Number of citations: 2 wiredspace.wits.ac.za
P Prusevich - 2014 - jscholarship.library.jhu.edu
Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that oxidatively cleaves methyl groups from monomethyl and dimethyl Lys4 of histone H3 (H3K4me1, H3K4me2) and …
Number of citations: 0 jscholarship.library.jhu.edu

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